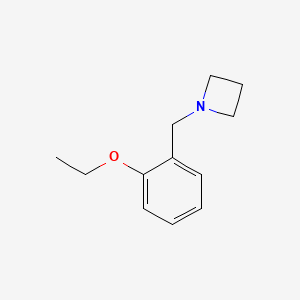

1-(2-Ethoxybenzyl)azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Ethoxybenzyl)azetidine is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring Azetidines are notable for their significant ring strain, which imparts unique reactivity and stability properties

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxybenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has some limitations due to the inherent challenges associated with this approach.

Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions under mild conditions. For example, a copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides can yield functionalized azetidines in good to excellent yields .

化学反応の分析

Types of Reactions: 1-(2-Ethoxybenzyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reduction: Lithium aluminum hydride is a common reducing agent.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the azetidine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Functionalized azetidines with new substituents.

科学的研究の応用

Scientific Research Applications

- Medicinal Chemistry 1-(2-Ethoxybenzyl)azetidine may serve as a lead in medicinal chemistry due to its structural characteristics. Azetidine derivatives have demonstrated promise in the development of new pharmaceuticals.

- Organic Synthesis This compound is used as a building block in organic synthesis, especially for complex heterocyclic compounds. Azetidines, in general, are excellent candidates for ring-opening and expansion reactions because they are strained compounds .

- Biological Applications this compound serves as a precursor for synthesizing biologically active molecules, including potential drug candidates.

- Industrial Chemistry This compound may be used in producing agrochemicals and other industrial chemicals.

Synthesis of Azetidines

The synthesis of azetidines, including this compound, can be achieved through various methods. One approach involves radical strain-release photocatalysis, which allows access to densely functionalized azetidines from azabicyclo[1.1.0]butanes .

Azetidines as Antimycobacterial Agents

Azetidine derivatives have demonstrated antimycobacterial activity against Mycobacterium tuberculosis . Researchers have identified and developed novel azetidine compounds with potential uses in treating multidrug-resistant strains of Mycobacterium tuberculosis .

Azetidines in Ring-Opening and Expansion Reactions

Azetidines are valuable due to their reactivity in ring-opening and expansion reactions . They can be used as precursors to functionalized β-lactam rings under various reaction conditions . For instance, 1-azetines can be converted to N-hydro β-lactams upon exposure to hydrochloric acid .

Disclaimer

作用機序

The mechanism of action of 1-(2-Ethoxybenzyl)azetidine is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive. The compound can interact with various molecular targets and pathways, leading to its effects in biological systems. The ring strain facilitates bond cleavage and functionalization, making it a valuable scaffold in medicinal chemistry .

類似化合物との比較

Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.

Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and reactivity.

β-Lactams: Four-membered rings similar to azetidines but with a carbonyl group, widely used in antibiotics.

Uniqueness: 1-(2-Ethoxybenzyl)azetidine stands out due to its balance of ring strain and stability, making it easier to handle compared to aziridines while still offering unique reactivity.

生物活性

1-(2-Ethoxybenzyl)azetidine is a heterocyclic compound known for its structural uniqueness and potential biological activities. This compound features a four-membered azetidine ring substituted with a 2-ethoxybenzyl group, which enhances its lipophilicity and may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

The structure of this compound can be represented as follows:

The presence of the ethoxy group increases the compound's lipophilicity, which is crucial for its interaction with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of azetidine derivatives, including this compound. A notable research effort identified a series of azetidine derivatives that exhibited potent bactericidal activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). The minimum inhibitory concentration (MIC) values for these compounds were reported to be below 10 µM, indicating strong efficacy against drug-sensitive and resistant strains .

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound Name | MIC (µM) | Activity Against |

|---|---|---|

| BGAz-001 | 30.5 | M. smegmatis |

| BGAz-002 | <10 | MDR-TB strains |

| BGAz-003 | <10 | Drug-sensitive M. tuberculosis |

| This compound | TBD | Further studies needed |

The mode of action for azetidine derivatives appears to involve interference with mycobacterial cell envelope biogenesis, particularly targeting late-stage mycolic acid biosynthesis. This mechanism is distinct from traditional mycobacterial cell wall inhibitors, suggesting a novel pathway for combating tuberculosis .

Case Studies

A study conducted at the University of Birmingham Drug Discovery Facility screened a library of azetidine derivatives for antimycobacterial activity. Among these, this compound was included in preliminary evaluations, showing promise due to its structural similarities with other active compounds . Further structure-activity relationship (SAR) studies are essential to optimize its efficacy and reduce potential toxicity.

Case Study Example:

In a recent trial, azetidine derivatives were tested against various strains of M. tuberculosis. The results indicated that modifications in the substituents on the azetidine ring significantly affected the antimicrobial activity, with certain configurations leading to enhanced potency against resistant strains .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Azetidine Derivatives

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1-(2-Methoxybenzyl)azetidine | Azetidine | Similar substitution but with methoxy group; different solubility profile. |

| 1-Benzylazetidine | Azetidine | Lacks ethoxy group; possibly different biological activities due to structural differences. |

| 1-(4-Chlorobenzyl)azetidine | Azetidine | Halogen substitution may enhance reactivity towards electrophiles. |

特性

分子式 |

C12H17NO |

|---|---|

分子量 |

191.27 g/mol |

IUPAC名 |

1-[(2-ethoxyphenyl)methyl]azetidine |

InChI |

InChI=1S/C12H17NO/c1-2-14-12-7-4-3-6-11(12)10-13-8-5-9-13/h3-4,6-7H,2,5,8-10H2,1H3 |

InChIキー |

WOKCPEYLMZXBME-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=CC=C1CN2CCC2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。